molecular formula C5H5NO3 B123575 3-Methylisoxazole-4-carboxylic acid CAS No. 17153-20-7

3-Methylisoxazole-4-carboxylic acid

Cat. No. B123575
CAS RN: 17153-20-7
M. Wt: 127.1 g/mol
InChI Key: YBLSBWHFPXDRHC-UHFFFAOYSA-N
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Description

3-Methylisoxazole-4-carboxylic acid and its derivatives are a class of compounds that have been the subject of various research studies due to their biological and chemical significance. These compounds have been explored for their potential in inhibiting lipolysis, as well as for their utility in synthesizing other pharmacologically active molecules .

Synthesis Analysis

The synthesis of isoxazole derivatives often involves strategies such as 1,3-dipolar cycloaddition reactions. For instance, a stereoselective synthesis of a conformationally constrained analogue of aspartic acid, which is based on the isoxazole scaffold, has been developed. This method provides a more efficient route compared to previous strategies, yielding the target compound in a significantly higher overall yield . Additionally, the synthesis of highly functionalized isoxazole derivatives has been achieved through domino reactions, starting from nitrile oxides and enolates of carbonyl compounds . These synthetic approaches are crucial for the preparation of isoxazole-based compounds that can serve as precursors for further chemical transformations.

Molecular Structure Analysis

Isoxazole derivatives exhibit a variety of molecular structures, which can be confirmed through techniques such as single crystal X-ray analysis. For example, the rearrangement of 5-arylisoxazole-3-hydroxamic acids into 1,2,5-oxadiazoles has been structurally characterized, providing insights into the molecular configuration of these compounds . Theoretical studies, including density functional theory (DFT) calculations, have also been employed to predict and compare the structural features of isoxazole derivatives, as seen in the study of 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide .

Chemical Reactions Analysis

Isoxazole derivatives participate in various chemical reactions, which can lead to the formation of new heterocyclic compounds. For instance, the rearrangement of hydroxamic acids to oxadiazoles demonstrates the reactivity of the isoxazole ring under basic conditions . The selective nucleophilic chemistry applied to isoxazole derivatives allows for the synthesis of compounds with diverse functional groups, such as sulfanylmethyl and carbamoyl moieties . These reactions are pivotal for expanding the chemical space of isoxazole-based compounds and exploring their potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure and the presence of various functional groups. Experimental and theoretical studies have been conducted to understand these properties, including electronic structure, spectral features, and hydrogen bonding interactions. For example, DFT studies have been used to analyze the electronic properties and hydrogen bonding strength of thiadiazole derivatives, which can provide insights into the behavior of similar isoxazole compounds . The solvent effects on intermolecular hydrogen bonding have also been investigated, highlighting the importance of the environment on the properties of these molecules .

Safety And Hazards

3-Methylisoxazole-4-carboxylic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes . In case of inhalation, it is recommended to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

properties

IUPAC Name

3-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-3-4(5(7)8)2-9-6-3/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLSBWHFPXDRHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404622
Record name 3-Methylisoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylisoxazole-4-carboxylic acid

CAS RN

17153-20-7
Record name 3-Methylisoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2-oxazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl 3-methyl-4-isoxazolecarboxylate (1.3 g) is stirred at room temperature overnight in 5 mL of ethanol and 10 mL of 2.5 N sodium hydroxide. Dilution with water, cooling in ice, and acidification to pH 2 with 6 N hydrochloric acid precipitates an off-white solid which is collected by vacuum filtration, washed with ethanol/water, and dried under vacuum to give 1.0 g of 3-methyl-4-isoxazolecarboxylic acid.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
64
Citations
S Ryng, M Zimecki, Z Sonnenberg… - Archiv der Pharmazie …, 1999 - Wiley Online Library
… The starting material, 5amino-3-methylisoxazole-4-carboxylic acid 4 was prepared according to the method described by Taylor and Garcia[6]. Amino acid 4 was converted into mixed …
Number of citations: 22 onlinelibrary.wiley.com
S Ryng, M Zimecki, A Fedorowicz… - Archiv der …, 2001 - Wiley Online Library
… In a recent paper[5] we reported a convenient and general method for the preparation of 5-amino-3-methylisoxazole-4carboxylic acid hydrazides. In the course of our investigations on …
Number of citations: 15 onlinelibrary.wiley.com
S Ryng, M Zimecki, A Fedorowicz… - Quantitative Structure …, 1999 - Wiley Online Library
… features among 5-aminomethinimino-3-methylisoxazole-4-carboxylic acid (AMIAP). (a) the … of 5-aminometinimino-3-methylisoxazole-4carboxylic acid phenylamides along with their …
Number of citations: 1 onlinelibrary.wiley.com
M Mączyński, S Borska, K Mieszała, M Kocięba… - Molecules, 2018 - mdpi.com
This work describes the synthesis of a new series of isoxazole derivatives, their immunosuppressive properties, and the mechanism of action of a representative compound. A new …
Number of citations: 9 www.mdpi.com
S Ryng, M Zimecki, A Fedorowicz… - Polish journal of …, 1999 - europepmc.org
… In the present study, some new amides of 5-amino-3-methylisoxazole-4-carboxylic acid were obtained. All new structures possessed markedly different groups of electron acceptor …
Number of citations: 10 europepmc.org
A Drynda, B Obmińska-Mrukowicz… - …, 2015 - Taylor & Francis
5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide is a non-cytotoxic synthetic isoxazole derivative with considerable immunomodulatory properties demonstrated in in vitro …
Number of citations: 14 www.tandfonline.com
A Jezierska, M Maczyński, A Koll… - Archiv der Pharmazie …, 2004 - Wiley Online Library
… To 3.2 mmol of 5-amino-3-methylisoxazole-4-carboxylic acid hydrazide [28, 29] dissolved in 10 ml of isopropanol, 4.8 mmol of aldehyde or ketone was added. The solution was stirred …
Number of citations: 16 onlinelibrary.wiley.com
S Ryng, T Głowiak - Journal of chemical crystallography, 1998 - Springer
… ureido derivatives of 5-amino-3-methylisoxazole-4carboxylic acid.As a continuation of our … to obtain the series of 5-N-aminomethin-imino 3-methylisoxazole4-carboxylic acid amides. …
Number of citations: 23 link.springer.com
A Jezierska, J Zygmunt, T Głowiak, A Koll… - Polish Journal of …, 2003 - infona.pl
Experimental and theoretical investigations were performed for 5-amino-3-methylisoxazole- 4-carboxylic acid N-(2,4,6-trimethylpyridinium)amide chlorate(VII) salt, which belongs to the …
Number of citations: 3 www.infona.pl
DS Barak, DJ Dahatonde… - Asian Journal of Organic …, 2019 - Wiley Online Library
… We discovered that nearly all substrates, except 5-(4-cyanophenyl)- 3-methylisoxazole-4-carboxylic acid (2 ha), afforded the corresponding 4-haloisoxazoles 3 aaa–3 kbb in 87–95% …
Number of citations: 13 onlinelibrary.wiley.com

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